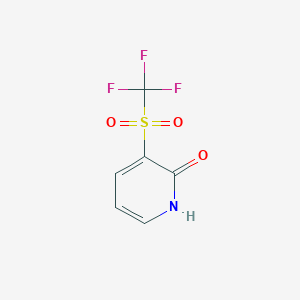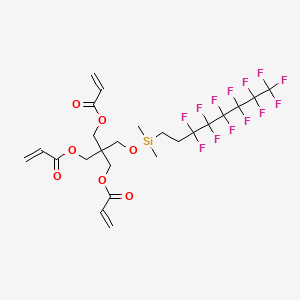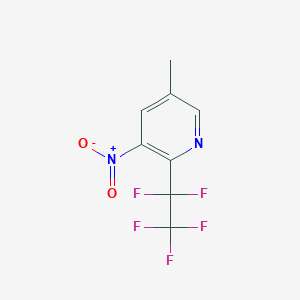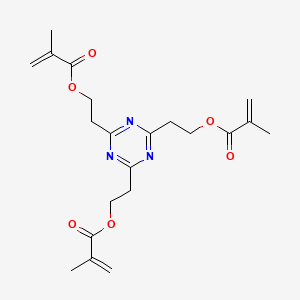
1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate) is a chemical compound with the molecular formula C9H15N3O6. It is a derivative of triazine and is known for its applications in various fields, including polymer chemistry, materials science, and industrial applications. This compound is characterized by its three hydroxyethyl groups attached to the triazine ring, making it a versatile building block for various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate) typically involves the reaction of cyanuric acid with ethylene oxide in the presence of a catalyst. The reaction is carried out in a pressure vessel, where cyanuric acid is dissolved in a solvent such as dimethylformamide. Ethylene oxide is then introduced slowly while the temperature is gradually increased to around 180°C. The reaction is maintained under pressure until completion .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through distillation and crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate) undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyethyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and alkylating agents like methyl iodide (CH3I) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate) has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers, including hydrogels and resins.
Materials Science: The compound is utilized in the development of advanced materials with specific properties such as flame retardancy and thermal stability.
Biology and Medicine: It serves as a building block for the synthesis of biologically active molecules and drug delivery systems.
Industrial Applications: The compound is employed in the production of coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate) involves its ability to form stable complexes with various substrates. The hydroxyethyl groups can participate in hydrogen bonding and other intermolecular interactions, enhancing the compound’s reactivity and stability. The triazine ring provides a rigid framework that contributes to the overall stability of the compound .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(2-hydroxyethyl)isocyanurate: Similar in structure but lacks the methacrylate groups.
1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazine-2,4,6-trione: Contains bulky tert-butyl groups, providing different steric and electronic properties.
Uniqueness
1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate) is unique due to its combination of hydroxyethyl and methacrylate groups, which impart distinct reactivity and functionality. This makes it particularly valuable in applications requiring specific chemical and physical properties .
Properties
CAS No. |
68845-21-6 |
|---|---|
Molecular Formula |
C21H27N3O6 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[4,6-bis[2-(2-methylprop-2-enoyloxy)ethyl]-1,3,5-triazin-2-yl]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C21H27N3O6/c1-13(2)19(25)28-10-7-16-22-17(8-11-29-20(26)14(3)4)24-18(23-16)9-12-30-21(27)15(5)6/h1,3,5,7-12H2,2,4,6H3 |
InChI Key |
AGEXUCKZTAUZJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCC1=NC(=NC(=N1)CCOC(=O)C(=C)C)CCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


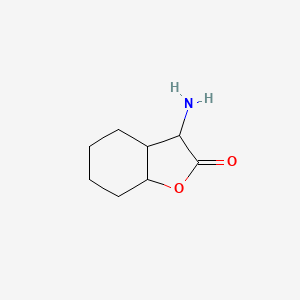
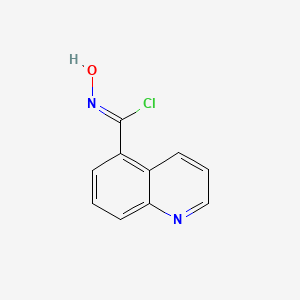
![Methyl 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B12854257.png)

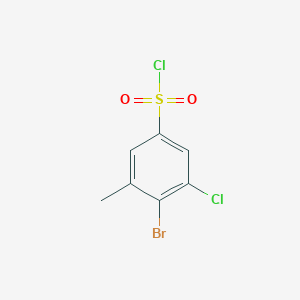

![2-Fluoro-N-[2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12854283.png)
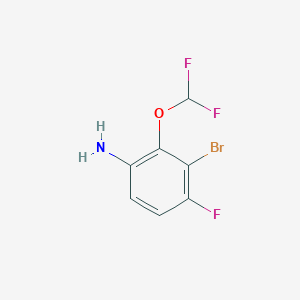
![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B12854297.png)

![(2R,3R,4S,5R)-2-[2-amino-6-(3-methylbut-3-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12854307.png)
